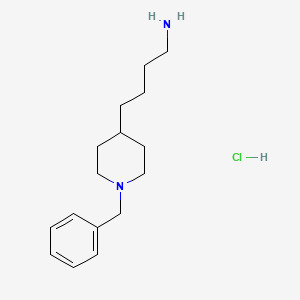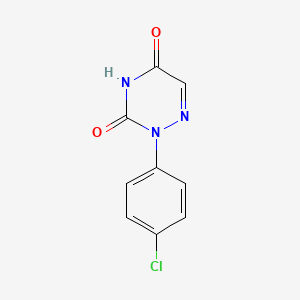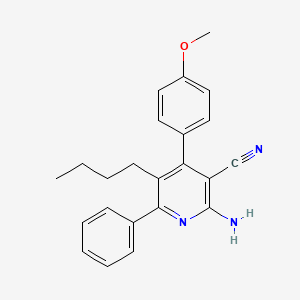
Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromophenyl group, a methyl group, and an ethyl ester group attached to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 2-bromobenzoyl chloride with ethyl 5-methyl-1H-pyrazole-3-carboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a catalyst such as copper(I) iodide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds such as:
Ethyl 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Ethyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylate: Contains a fluorine atom, which can significantly alter its chemical behavior and biological activity.
Ethyl 1-(2-iodophenyl)-5-methyl-1H-pyrazole-3-carboxylate: The presence of an iodine atom can enhance its reactivity in certain substitution reactions.
Eigenschaften
Molekularformel |
C13H13BrN2O2 |
|---|---|
Molekulargewicht |
309.16 g/mol |
IUPAC-Name |
ethyl 1-(2-bromophenyl)-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)11-8-9(2)16(15-11)12-7-5-4-6-10(12)14/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
OVHVLULMKVYAIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NN(C(=C1)C)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B11772129.png)
![3-Amino-4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772131.png)
![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride](/img/structure/B11772147.png)



![1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanol](/img/structure/B11772163.png)



![6-Methylfuro[2,3-b]pyridine](/img/structure/B11772187.png)
![3-Amino-N-(2,3-dichlorophenyl)-4-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772190.png)


